L-796568 free base

Description

Properties

CAS No. |

211031-01-5 |

|---|---|

Molecular Formula |

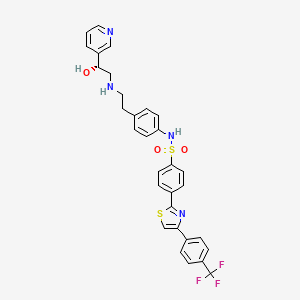

C31H27F3N4O3S2 |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C31H27F3N4O3S2/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24/h1-14,16,18,20,29,36,38-39H,15,17,19H2/t29-/m0/s1 |

InChI Key |

MSOUIIHPMJCUNI-LJAQVGFWSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O |

Canonical SMILES |

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |

Origin of Product |

United States |

Foundational & Exploratory

L-796568 Free Base: A Technical Overview for Drug Development Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to L-796568 free base, a potent and selective β3 adrenergic receptor agonist. This guide details its chemical properties, mechanism of action, and relevant experimental data, presented in a format designed for clarity and ease of use.

Core Compound Properties

This compound is identified by the CAS Number 211031-01-5.[1][2] Its molecular formula is C31H27F3N4O3S2, corresponding to a molecular weight of 624.69 g/mol .[1][2]

| Property | Value | Source |

| CAS Number | 211031-01-5 | [1][2] |

| Molecular Formula | C31H27F3N4O3S2 | [1] |

| Molecular Weight | 624.69 g/mol | [1][2] |

| IUPAC Name | (R)-N-(4-(2-((2-hydroxy-2-(pyridin-3-yl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide | [1] |

Pharmacological Profile

L-796568 is a potent full agonist of the human β3 adrenergic receptor with high selectivity over β1 and β2 adrenergic receptors.[1][3] This selectivity is a key attribute, minimizing the potential for off-target effects commonly associated with less selective beta-agonists.[4]

| Parameter | Value | Notes | Source |

| EC50 (β3 receptor) | 3.6 nM | 94% activation | [1][3] |

| Selectivity | >600-fold | Over human β1 and β2 receptors | [1][3] |

| EC50 (β1 receptor) | 4.8 µmol/L | Weak partial agonist | [4][5] |

| EC50 (β2 receptor) | 2.4 µmol/L | Weak partial agonist | [4][5] |

Mechanism of Action: β3 Adrenergic Receptor Signaling

L-796568 exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue.[6] Activation of this receptor initiates a signaling cascade that plays a crucial role in lipolysis and thermogenesis.[6][7]

The binding of L-796568 to the β3 adrenergic receptor leads to the activation of a stimulatory G-protein (Gs).[7] The α-subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9] PKA, in turn, phosphorylates and activates downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which are key enzymes involved in the breakdown of triglycerides into free fatty acids and glycerol.[7] This process, known as lipolysis, releases energy and is a primary mechanism by which β3 adrenergic agonists are thought to influence metabolism.[7]

Experimental Protocols: Clinical Investigation of L-796568

A notable clinical trial investigated the acute effects of L-796568 on energy expenditure in obese men.[4][10] This study provides a framework for understanding the in-human physiological effects of the compound.

Study Design: The research was conducted as a 2-center, 3-period, randomized, placebo-controlled, crossover trial.[4][10]

Participants: The study enrolled twelve healthy, overweight to obese male volunteers.[4][10]

Treatment Protocol: In each of the three periods, subjects received a single oral dose of either 250 mg L-796568, 1000 mg L-796568, or a placebo.[4][10]

Key Methodologies and Measured Parameters:

-

Energy Expenditure: Determined by indirect calorimetry.[10]

-

Lipolysis Markers: Blood samples were analyzed for plasma glycerol and free fatty acid concentrations.[10]

-

Cardiovascular Safety: Heart rate and blood pressure were monitored.[10]

-

Other Physiological Measures: Ear temperature, plasma catecholamines, potassium, and leptin levels were also assessed.[10]

Experimental Findings:

-

A single 1000 mg dose of L-796568 significantly increased energy expenditure by approximately 8%.[4][10]

-

This increase in energy expenditure was accompanied by a rise in plasma glycerol and free fatty acid concentrations, indicating an increase in lipolysis.[10]

-

A significant increase in systolic blood pressure was observed, while heart rate and diastolic blood pressure remained unchanged.[10]

-

A subsequent 28-day study with a daily dose of 375 mg did not show a significant chronic effect on 24-hour energy expenditure but did result in a significant decrease in triacylglycerol concentrations.[11][12]

References

- 1. medkoo.com [medkoo.com]

- 2. L-796568 | C31H27F3N4O3S2 | CID 3038500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-796568 dihydrochloride | TargetMol [targetmol.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

L-796568 Free Base: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-796568 is a potent and highly selective full agonist of the human β3-adrenergic receptor.[1] It has been investigated for its therapeutic potential in the treatment of obesity due to its ability to stimulate lipolysis and energy expenditure.[2][3] This technical guide provides a comprehensive overview of the available information on the chemical properties, synthesis, and biological activity of L-796568 free base.

Chemical Properties

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide | [4] |

| Molecular Formula | C₃₁H₂₇F₃N₄O₃S₂ | [4] |

| Molecular Weight | 624.7 g/mol | [4] |

| CAS Number | 211031-01-5 | [4] |

| Appearance | Solid (details not specified) | Inferred from supplier data |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available | |

| pKa | Not publicly available |

Synthesis

A detailed, step-by-step synthesis protocol for L-796568 is not publicly available in peer-reviewed journals or patent literature. The synthesis of potent and selective β3-adrenergic receptor agonists often involves multi-step sequences. While literature on the synthesis of related compounds, such as other β3-agonists, exists, the specific reaction conditions, reagents, and purification methods for L-796568 have not been disclosed. The complexity of the molecule, featuring a chiral center and multiple heterocyclic rings, suggests a challenging synthetic route.

Biological Activity and Mechanism of Action

L-796568 exerts its biological effects primarily through the activation of the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in adipose tissue.

Signaling Pathway

Activation of the β3-adrenergic receptor by L-796568 initiates a downstream signaling cascade, leading to increased lipolysis and thermogenesis. The key steps in this pathway are illustrated in the diagram below.

Caption: β3-Adrenergic Receptor Signaling Pathway activated by L-796568.

Pharmacological Profile

L-796568 is a potent full agonist for the human β3-adrenergic receptor with an EC₅₀ of 3.6 nM and demonstrates over 600-fold selectivity over human β1 and β2 receptors.[1] Clinical studies in humans have shown that single oral doses of L-796568 can significantly increase energy expenditure and lipolysis.

Table 2: Summary of Pharmacological Data

| Parameter | Value | Species | Assay/Study Details | Source |

| EC₅₀ (β3-AR) | 3.6 nM | Human | In vitro functional assay | [1][5] |

| Selectivity | >600-fold vs. β1/β2-AR | Human | In vitro binding or functional assays | [1] |

| Effect on Energy Expenditure | ~8% increase | Human | 1000 mg single oral dose in obese men | [2] |

| Effect on Lipolysis | Increased plasma glycerol and free fatty acids | Human | 1000 mg single oral dose in obese men | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of L-796568 are not published in a single, comprehensive document. However, based on clinical trial reports, a general workflow for assessing its metabolic effects can be outlined.

Measurement of Energy Expenditure by Indirect Calorimetry

Indirect calorimetry is a key method used to evaluate the thermogenic effects of L-796568 in humans.

Experimental Workflow

Caption: General workflow for assessing metabolic effects of L-796568.

Methodology Details (Based on Clinical Trial Descriptions):

-

Subject Preparation: Participants typically undergo an overnight fast before the study. On the study day, they rest in a semi-recumbent position.[5]

-

Baseline Measurement: Baseline energy expenditure is measured using an indirect calorimeter (e.g., a ventilated hood system) before drug administration.[5]

-

Drug Administration: A single oral dose of L-796568 (e.g., 250 mg or 1000 mg) or a placebo is administered.[2]

-

Post-Dose Measurement: Energy expenditure is measured continuously or at regular intervals for a specified period (e.g., 4 hours) after dosing.[2]

-

Blood Sampling: Blood samples are collected at baseline and at various time points post-dose to measure markers of lipolysis, such as plasma glycerol and free fatty acids.[2]

-

Data Analysis: The primary endpoints are the change in energy expenditure and plasma metabolite concentrations from baseline, compared between the L-796568 and placebo groups.[2]

Conclusion

L-796568 is a valuable research tool for studying the role of the β3-adrenergic receptor in human metabolism. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of β3-agonists in metabolic disorders. While a complete physicochemical profile and a detailed synthesis protocol are not publicly available, the information on its biological activity and mechanism of action provides a solid foundation for further research and development. Future publications may provide more detailed insights into the synthesis and chemical properties of this compound.

References

- 1. L-796568 dihydrochloride | TargetMol [targetmol.com]

- 2. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. L-796568 | C31H27F3N4O3S2 | CID 3038500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

L-796568 Free Base: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-796568 is a potent and highly selective agonist for the human beta-3 adrenergic receptor (β3-AR). This document provides an in-depth technical guide on the core mechanism of action of L-796568 free base. It consolidates in vitro and in vivo data, details the underlying signaling pathways, and provides representative experimental protocols for its characterization. The primary mechanism of L-796568 involves the activation of the β3-AR, leading to a cascade of intracellular events predominantly associated with the stimulation of adenylyl cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP). This signaling pathway is pivotal in regulating energy metabolism, particularly in adipose tissue. Clinical studies have demonstrated its effects on lipolysis and energy expenditure, positioning it as a tool for obesity and metabolic research.

Introduction

The beta-3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue. Its role in mediating lipolysis and thermogenesis has made it an attractive target for the development of therapeutics for obesity and type 2 diabetes. L-796568 has emerged as a key pharmacological tool for studying the physiological and pathophysiological roles of the β3-AR due to its high selectivity for the human receptor subtype. Understanding its precise mechanism of action is crucial for interpreting experimental results and guiding future drug development efforts.

Core Mechanism of Action: β3-Adrenergic Receptor Agonism

L-796568 functions as a selective agonist at the β3-adrenergic receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) subsequently stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the physiological response. In adipocytes, a key target of PKA is hormone-sensitive lipase (HSL), which, upon activation, promotes the hydrolysis of triglycerides into free fatty acids and glycerol, a process known as lipolysis.

While the primary signaling pathway for β3-AR is through Gs-cAMP, evidence also suggests potential coupling to inhibitory G-proteins (Gi) in some cellular contexts, which can modulate other signaling pathways such as the ERK/MAPK cascade.

Signaling Pathway Diagram

Caption: L-796568 signaling pathway via the β3-adrenergic receptor.

Quantitative Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of L-796568.

| Parameter | Value | Species/System | Reference |

| EC50 (β3-AR) | 3.6 nmol/L | Human (in CHO cells) | [1] |

| EC50 (β1-AR) | 4770 nmol/L | Human (in CHO cells) | [1] |

| EC50 (β2-AR) | 2405 nmol/L | Human (in CHO cells) | [1] |

| Intrinsic Activity (β3-AR) | 94% (relative to isoproterenol) | Human (in CHO cells) | [1] |

| Intrinsic Activity (β1/β2-AR) | 25% (relative to isoproterenol) | Human (in CHO cells) | [1] |

| Effect on Energy Expenditure | ~8% increase | Human (obese men) | [2][3] |

| Clinical Dose (Acute Study) | 1000 mg (single dose) | Human (obese men) | [2][3] |

| Clinical Dose (Chronic Study) | 375 mg/day (28 days) | Human (obese men) | [4][5] |

| Effect on Plasma Glycerol & FFAs | Significant increase | Human (obese men) | [2] |

| Effect on Triglycerides | Significant decrease (chronic) | Human (obese men) | [4][5] |

Experimental Protocols

The characterization of L-796568's mechanism of action relies on a combination of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Receptor Binding and Functional Assays

These assays are crucial for determining the affinity, potency, and selectivity of L-796568.

4.1.1. Radioligand Binding Assay (Representative Protocol)

-

Objective: To determine the binding affinity (Ki) of L-796568 for β-adrenergic receptor subtypes.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human β1, β2, or β3-adrenergic receptor.

-

Membrane Preparation:

-

Culture transfected CHO cells to confluency.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β1/β2, or [¹²⁵I]-iodocyanopindolol for β3) to membrane preparations.

-

Add increasing concentrations of L-796568 (competitor).

-

For non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).

-

Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-796568 to generate a competition curve.

-

Determine the IC50 value (concentration of L-796568 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

4.1.2. cAMP Functional Assay (Representative Protocol)

-

Objective: To determine the potency (EC50) and efficacy of L-796568 in stimulating cAMP production.

-

Cell Line: CHO cells stably transfected with the human β1, β2, or β3-adrenergic receptor.

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer (e.g., HBSS with HEPES).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of L-796568 or a reference agonist (e.g., isoproterenol).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of L-796568 to generate a dose-response curve.

-

Determine the EC50 value (concentration of L-796568 that produces 50% of its maximal response).

-

Determine the maximal response (Emax) and compare it to that of a full agonist like isoproterenol to calculate intrinsic activity.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of L-796568.

In Vivo Human Studies

-

Objective: To assess the thermogenic and metabolic effects of L-796568 in humans.

-

Study Design: Double-blind, randomized, placebo-controlled trials in overweight or obese male subjects.[2][6]

-

Methodology (Acute Study):

-

Subjects receive a single oral dose of L-796568 (e.g., 250 mg or 1000 mg) or placebo.[2]

-

Energy expenditure is measured by indirect calorimetry for several hours post-dosing.[2]

-

Blood samples are collected at baseline and at regular intervals to measure plasma concentrations of glycerol, free fatty acids, and L-796568.[2]

-

-

Methodology (Chronic Study):

-

Subjects receive a daily oral dose of L-796568 (e.g., 375 mg) or placebo for an extended period (e.g., 28 days).[6]

-

24-hour energy expenditure is measured in a respiratory chamber before and after the treatment period.[6]

-

Body composition (fat mass, fat-free mass) is assessed.[6]

-

Fasting blood samples are analyzed for triglycerides, cholesterol, and other metabolic markers.[6]

-

-

Data Analysis: Statistical comparison of changes in measured parameters between the L-796568 and placebo groups.

Conclusion

This compound is a valuable scientific tool characterized by its high potency and selectivity as a human β3-adrenergic receptor agonist. Its mechanism of action is primarily mediated through the Gs-adenylyl cyclase-cAMP signaling pathway, leading to increased lipolysis and energy expenditure. The quantitative data and experimental protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals working with this compound and in the broader field of adrenergic receptor pharmacology and metabolic disease.

References

- 1. Explore all Assays - ChEMBL [ebi.ac.uk]

- 2. promega.com [promega.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

L-796568: A Comprehensive Profile of its Beta-3 Adrenergic Receptor Selectivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-796568 is a potent and highly selective agonist for the human beta-3 adrenergic receptor (β3-AR). This document provides a detailed overview of its selectivity profile, compiling quantitative data from in vitro pharmacological studies. It outlines the standard experimental methodologies employed to determine the binding and functional selectivity of L-796568 and presents key signaling pathways associated with β3-AR activation. This guide is intended to serve as a technical resource for researchers and professionals engaged in the study of adrenergic receptor pharmacology and the development of related therapeutics.

Introduction

The beta-3 adrenergic receptor is predominantly expressed in adipose tissue and the urinary bladder, playing a crucial role in the regulation of lipolysis, thermogenesis, and bladder relaxation.[1] Its distinct physiological functions and tissue distribution have made it an attractive target for the development of therapeutic agents for metabolic disorders, such as obesity and type 2 diabetes, as well as for overactive bladder.[2] L-796568 emerged from drug discovery programs as a compound with a high degree of selectivity for the human β3-AR over the β1-AR and β2-AR subtypes, thereby minimizing the potential for cardiovascular side effects associated with non-selective beta-agonists.[3][4] This document synthesizes the available data to provide a comprehensive technical profile of L-796568's selectivity.

Quantitative Selectivity Profile of L-796568

The selectivity of L-796568 is demonstrated by its significantly higher potency and efficacy at the human β3-AR compared to the β1-AR and β2-AR subtypes. The following tables summarize the key quantitative data from functional assays.

Table 1: Functional Potency (EC50) of L-796568 at Human Beta-Adrenergic Receptors

| Receptor Subtype | EC50 (nmol/L) |

| Beta-3 | 3.6 |

| Beta-1 | 4770 |

| Beta-2 | 2405 |

Data sourced from a study on the acute effects of L-796568 in obese men, which references in vitro data from Merck Research Laboratories.[3]

Table 2: Functional Efficacy of L-796568 at Human Beta-Adrenergic Receptors

| Receptor Subtype | Efficacy (% of Isoproterenol activity) |

| Beta-3 | 94% |

| Beta-1 | 25% (weak partial agonist) |

| Beta-2 | 25% (weak partial agonist) |

Data sourced from a study on the acute effects of L-796568 in obese men, which references in vitro data from Merck Research Laboratories.[3]

Experimental Protocols

The following sections describe the standard methodologies used to determine the beta-adrenergic receptor selectivity profile of a compound like L-796568.

Radioligand Binding Assays (for determining binding affinity - Ki)

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.[5][6] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of L-796568 for human β1, β2, and β3-adrenergic receptors.

Materials:

-

Membrane preparations from cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand (e.g., [¹²⁵I]-iodocyanopindolol).

-

Unlabeled L-796568.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a multi-well plate, incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled L-796568.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of L-796568 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays (for determining potency - EC50 and efficacy)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gs-coupled receptors like the β-adrenergic receptors, this is typically a measurement of cyclic AMP (cAMP) production.

Objective: To determine the concentration of L-796568 that produces 50% of its maximal effect (EC50) and its maximal effect relative to a full agonist (efficacy) at human β1, β2, and β3-adrenergic receptors.

Materials:

-

Cells stably expressing human β1, β2, or β3-adrenergic receptors (e.g., CHO cells).

-

L-796568.

-

Isoproterenol (a non-selective full agonist).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Plate reader.

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.

-

Compound Addition: Replace the culture medium with a buffer containing varying concentrations of L-796568 or isoproterenol.

-

Stimulation: Incubate the cells for a specific period to allow for cAMP production (e.g., 30 minutes at 37°C).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response. Efficacy is calculated as the maximal response of L-796568 as a percentage of the maximal response of isoproterenol.

Signaling Pathway

Activation of the beta-3 adrenergic receptor by an agonist such as L-796568 primarily initiates a canonical Gs-protein-coupled signaling cascade.

Upon binding of L-796568, the β3-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream cellular substrates, leading to the characteristic physiological responses of lipolysis and thermogenesis.[1][3][7][8]

Conclusion

The in vitro pharmacological data for L-796568 unequivocally demonstrate its high selectivity for the human beta-3 adrenergic receptor. With a potency that is several orders of magnitude greater for the β3-AR compared to the β1-AR and β2-AR, and its profile as a full agonist at the β3-AR, L-796568 represents a valuable pharmacological tool for investigating the physiological roles of the β3-AR. The detailed experimental protocols and signaling pathway information provided in this document serve as a foundational resource for researchers in the field of adrenergic pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Development of beta 3-adrenoceptor agonists for the treatment of obesity and diabetes--an update. | Semantic Scholar [semanticscholar.org]

- 6. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

L-796568: A Technical Comparison of the Free Base and Dihydrochloride Salt Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

L-796568 is a selective agonist for the human β3-adrenergic receptor.[1] Its chemical name is (R)-N-(4-(2-((2-hydroxy-2-(pyridin-3-yl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide.[2] The compound has been primarily studied in its dihydrochloride salt form for its effects on energy expenditure and lipolysis.[3][4] The choice between a free base and a salt form is a critical decision in drug development, as it can significantly impact a compound's solubility, stability, bioavailability, and manufacturability. This guide aims to provide a comprehensive technical overview of the known properties of both the free base and dihydrochloride salt of L-796568.

Physicochemical Properties

Direct comparative studies detailing the physicochemical properties of L-796568 free base versus its dihydrochloride salt are not available in the reviewed literature. However, by compiling data from various sources, a comparative table can be constructed. Generally, the salt form of a drug is expected to have higher aqueous solubility and a different melting point compared to the free base.

Table 1: Physicochemical Properties of this compound and Dihydrochloride Salt

| Property | This compound | L-796568 Dihydrochloride Salt |

| Chemical Formula | C31H27F3N4O3S2[2] | C31H29Cl2F3N4O3S2 |

| Molecular Weight | 624.69 g/mol [2] | 697.62 g/mol |

| CAS Number | 211031-01-5[2] | 211031-81-1 |

| Appearance | Solid (assumed) | Powder |

| Solubility | Data not available | Soluble in DMSO |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term.[2] | Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[1] |

General Differences: Free Base vs. Salt Form

The decision to develop a drug as a free base or a salt is influenced by a multitude of factors. Understanding these general principles can provide insights into the potential differences between the two forms of L-796568.

Solubility

Salt forms of weakly basic drugs, like L-796568, are generally more soluble in aqueous solutions than their corresponding free base forms. This is because the salt can dissociate into ions, which are more readily solvated by water. The increased solubility can lead to a faster dissolution rate, which is often a prerequisite for good oral absorption. The pH of the environment plays a crucial role; in the acidic environment of the stomach, a free base may be converted to its salt form, but its intrinsic solubility might be lower.

Stability

Salt forms can exhibit different stability profiles compared to the free base. Salts are often more crystalline and less prone to degradation from oxidation or hydrolysis. However, some salt forms can be hygroscopic, meaning they readily absorb moisture from the air, which can lead to chemical degradation or changes in physical form. The stability of hydrochloride salts, in particular, can be affected by air exposure.[5]

Bioavailability

The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is often influenced by its solubility and dissolution rate.[6] By improving these properties, salt formation can enhance the bioavailability of a poorly soluble drug. While L-796568 is reported to have good oral bioavailability in several mammalian species, it is not specified whether these studies were conducted with the free base or the salt form.[1]

Signaling Pathway of L-796568

L-796568 exerts its effects by activating the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, leading to increased lipolysis and thermogenesis.

β3-Adrenergic Receptor Activation and cAMP Pathway

The binding of L-796568 to the β3-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP then acts as a second messenger, amplifying the initial signal.

Caption: L-796568 binding to the β3-adrenergic receptor activates a Gs protein, stimulating cAMP production.

PKA-Mediated Lipolysis

The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[7] Active PKA then phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin. Phosphorylated perilipin allows HSL to access the lipid droplets, where HSL hydrolyzes triglycerides into free fatty acids and glycerol. These products are then released into the bloodstream and can be used as energy substrates by other tissues.

Caption: Active PKA phosphorylates perilipin and HSL, leading to the breakdown of triglycerides.

Experimental Protocols

The majority of published research on L-796568 has utilized the dihydrochloride salt in clinical trials. The following summarizes a typical experimental protocol from a study investigating the acute effects of L-796568 on energy expenditure in obese men.[3]

Study Design

A randomized, double-blind, placebo-controlled, crossover study design is often employed. Participants receive different single oral doses of L-796568 dihydrochloride (e.g., 250 mg and 1000 mg) and a placebo in separate study periods, with a washout period in between.[3]

Subject Population

Healthy, overweight or obese male volunteers are typically recruited. Inclusion criteria often include a specific Body Mass Index (BMI) range and stable body weight. Exclusion criteria may include smoking, certain medical conditions, and the use of medications that could interfere with the study outcomes.[4]

Measurements

-

Energy Expenditure: Measured by indirect calorimetry, which determines oxygen consumption and carbon dioxide production.

-

Blood Samples: Collected at baseline and at regular intervals after drug administration to measure plasma levels of glycerol, free fatty acids, and the drug itself.

-

Hemodynamic Parameters: Heart rate and blood pressure are monitored throughout the study.

Experimental Workflow

Caption: A typical crossover clinical trial workflow for evaluating the effects of L-796568.

Conclusion

While direct comparative data for this compound and its dihydrochloride salt are lacking in the public literature, this guide provides a foundational understanding of their potential differences based on established principles of medicinal chemistry. The dihydrochloride salt has been the subject of clinical investigation, likely due to its anticipated superior solubility and handling properties. The well-defined signaling pathway of L-796568 through the β3-adrenergic receptor provides a clear mechanism for its observed effects on lipolysis and energy expenditure. Further research directly comparing the physicochemical and pharmacokinetic profiles of the free base and various salt forms of L-796568 would be invaluable for optimizing its development as a potential therapeutic agent.

References

- 1. L-796568 dihydrochloride | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

Pharmacology of L-796568: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-796568 is a potent and selective agonist of the human β3-adrenergic receptor (β3-AR). The β3-AR is predominantly expressed in adipose tissue and has been a target for the development of anti-obesity and anti-diabetic drugs due to its role in regulating lipolysis and thermogenesis. This technical guide provides a comprehensive review of the pharmacology of L-796568, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Mechanism of Action

L-796568 exerts its pharmacological effects by selectively binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of the β3-AR initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin. The phosphorylation of these proteins promotes the breakdown of triglycerides (lipolysis) into free fatty acids and glycerol, which can then be utilized for energy production. This signaling pathway is central to the thermogenic and lipolytic effects observed with L-796568 administration.

Data Presentation

In Vitro Pharmacology

The following table summarizes the in vitro potency and selectivity of L-796568 at human β-adrenergic receptor subtypes. Data were generated using Chinese hamster ovary (CHO) cells stably expressing the respective human receptor subtypes.

| Receptor Subtype | Parameter | Value |

| Human β3-AR | EC50 (cAMP accumulation) | 3.6 ± 2.2 nM |

| Human β1-AR | EC50 (cAMP accumulation) | 4.8 µM |

| Human β2-AR | EC50 (cAMP accumulation) | 2.4 µM |

EC50: Half maximal effective concentration.

In Vivo Pharmacodynamics (Human Clinical Trials)

The tables below summarize the key findings from clinical trials investigating the effects of L-796568 in obese men.

Table 2.1: Acute Effects of a Single 1000 mg Oral Dose of L-796568 [1]

| Parameter | Change from Baseline |

| Energy Expenditure | ~8% increase |

| Plasma Glycerol | Significant increase |

| Plasma Free Fatty Acids | Significant increase |

| Systolic Blood Pressure | Significant increase |

| Heart Rate | No significant change |

| Diastolic Blood Pressure | No significant change |

Table 2.2: Effects of 28-Day Treatment with 375 mg/day L-796568 [2]

| Parameter | Change in L-796568 Group vs. Placebo |

| 24-hour Energy Expenditure | No significant difference |

| Fat Mass | No overall change, but a significant inverse correlation with plasma L-796568 concentration |

| Triacylglycerol Concentrations | Significant decrease |

| Glucose Tolerance | No significant change |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a method for determining the binding affinity of a test compound like L-796568 for β-adrenergic receptors expressed in a cell line.

1. Membrane Preparation:

-

Stably transfected CHO cells expressing the human β1, β2, or β3-adrenergic receptor are harvested.

-

Cells are washed and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol for β1/β2, or [3H]-CGP 12177 for β3), and varying concentrations of the unlabeled test compound (L-796568).

-

To determine non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is added to a set of wells.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of L-796568 to stimulate the production of intracellular cAMP.

1. Cell Culture and Plating:

-

CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured to an appropriate density.

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.

-

Cells are then incubated with varying concentrations of L-796568 for a specified period at 37°C.

3. Cell Lysis and cAMP Measurement:

-

Following incubation, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is determined using a commercially available detection kit, such as those based on competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA).

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced at each concentration of L-796568 is determined by interpolating from the standard curve.

-

The data are then plotted, and a non-linear regression analysis is performed to determine the EC50 value.

Indirect Calorimetry in Human Subjects

This protocol describes the measurement of energy expenditure in a clinical setting.

1. Subject Preparation:

-

Subjects are required to fast for a specified period (e.g., overnight) before the measurement.

-

They should also refrain from strenuous physical activity, caffeine, and smoking for a defined period.

2. Measurement Procedure:

-

The measurement is conducted in a quiet, thermoneutral environment with the subject in a resting, supine position.

-

A ventilated hood is placed over the subject's head. Air is drawn through the hood at a constant rate.

-

The concentrations of oxygen (O2) and carbon dioxide (CO2) in the expired air are continuously measured by gas analyzers.

3. Data Calculation:

-

The rates of oxygen consumption (VO2) and carbon dioxide production (VCO2) are calculated.

-

Energy expenditure is then calculated from VO2 and VCO2 using the Weir equation.

Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DXA)

DXA is a widely used method for measuring body composition.

1. Subject Preparation:

-

Subjects are required to remove any metal objects and wear loose-fitting clothing.

-

They should lie still on the scanner bed in a supine position.

2. Scanning Procedure:

-

The DXA scanner uses two X-ray beams with different energy levels to scan the entire body.

-

The attenuation of the X-rays as they pass through different tissues (bone, fat, and lean mass) is measured.

3. Data Analysis:

-

Specialized software analyzes the attenuation data to provide measurements of bone mineral density, fat mass, and lean body mass for the whole body and specific regions.

Measurement of Plasma Free Fatty Acids and Glycerol

This protocol outlines a common method for quantifying markers of lipolysis in blood samples.

1. Sample Collection and Preparation:

-

Blood samples are collected from subjects into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Analytical Method:

-

Plasma concentrations of free fatty acids and glycerol are typically measured using enzymatic colorimetric assay kits.

-

These assays involve a series of enzymatic reactions that produce a colored product, the absorbance of which is proportional to the concentration of the analyte.

-

The absorbance is measured using a spectrophotometer or microplate reader.

3. Data Analysis:

-

A standard curve is generated using known concentrations of the analyte.

-

The concentrations of free fatty acids and glycerol in the plasma samples are determined by comparing their absorbance to the standard curve.

Mandatory Visualization

Caption: Signaling pathway of L-796568 in an adipocyte.

Caption: Workflow for a chronic in vivo study of L-796568.

References

L-796568 Downstream Signaling Pathways in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-796568 is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Its primary mechanism of action in adipocytes is the stimulation of β3-AR, which triggers a cascade of downstream signaling events culminating in increased lipolysis and thermogenesis. This technical guide provides an in-depth overview of the core signaling pathways activated by L-796568 in adipocytes. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades. While specific quantitative data for L-796568 is limited in some areas, this guide supplements with data from other potent β3-AR agonists to provide a comprehensive understanding of the expected molecular events.

Introduction

Obesity and associated metabolic disorders represent a significant global health challenge. Adipose tissue, particularly the brown and beige adipocytes, plays a crucial role in energy homeostasis. The β3-adrenergic receptor is predominantly expressed in these adipocytes and is a key regulator of lipolysis and energy expenditure. L-796568 has been identified as a full agonist of the human β3-AR with high potency, making it a molecule of interest for therapeutic interventions targeting metabolic diseases.[1] Understanding its downstream signaling pathways is critical for the development of novel therapeutics.

Core Signaling Pathways

Activation of the β3-AR by L-796568 initiates a series of intracellular events mediated by heterotrimeric G proteins, leading to the activation of multiple downstream effectors. The primary pathways include the canonical Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways involving ERK1/2 and p38.

The Canonical PKA Signaling Pathway

The classical β3-AR signaling cascade proceeds as follows:

-

Receptor Activation and Gs Protein Coupling: L-796568 binds to the β3-AR, inducing a conformational change that facilitates the coupling and activation of the stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the dissociation and activation of the catalytic subunits of PKA.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues, initiating cellular responses.

Diagram of the L-796568 Initiated PKA Signaling Pathway

Caption: L-796568 activates the PKA pathway.

MAPK Signaling Pathways: ERK1/2 and p38

Beyond the canonical PKA pathway, β3-AR stimulation also engages the MAPK signaling cascades, which play crucial roles in the regulation of gene expression and other cellular processes.

-

ERK1/2 Pathway: The activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway by β3-AR agonists can contribute to the lipolytic response. Activated ERK can phosphorylate Hormone-Sensitive Lipase (HSL) at specific sites, further enhancing its activity.

-

p38 MAPK Pathway: The p38 MAPK pathway is particularly important for the thermogenic effects of β3-AR activation. Activated p38 MAPK can phosphorylate and activate transcription factors and coactivators, such as ATF2 and PGC-1α, which in turn drive the expression of Uncoupling Protein 1 (UCP1).

Diagram of L-796568 and MAPK Signaling Pathways

Caption: L-796568 activates MAPK pathways.

Quantitative Data

The following tables summarize the quantitative data available for L-796568 and other β3-AR agonists on key downstream signaling events in adipocytes.

Note: Quantitative data specifically for L-796568 on downstream signaling intermediates is limited. Data from other potent β3-AR agonists (e.g., CL-316,243, isoproterenol) are included to illustrate the expected effects and are clearly marked.

Table 1: Potency and Efficacy of L-796568

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 (human β3-AR) | 3.6 nmol/L | Recombinant cells | [1] |

Table 2: Effects on Downstream Signaling Molecules

| Target | Agonist | Fold Change / Effect | Cell/Tissue Type | Reference |

| PKA Substrate Phosphorylation | Isoproterenol | Increased phosphorylation of HSL (Ser563, Ser660) | 3T3-L1 adipocytes | [2] |

| ERK1/2 Phosphorylation | Isoproterenol | ~30% contribution to stimulated lipolysis | 3T3-L1 adipocytes | |

| p38 MAPK Phosphorylation | CL-316,243 | Time-dependent increase in phosphorylation | C3H10T1/2 adipocytes |

Table 3: Effects on Gene Expression

| Gene | Agonist | Fold Change | Cell/Tissue Type | Reference |

| UCP1 | Dibutyryl-cAMP | ~120-fold increase | Immortalized brown adipocytes | |

| PGC-1α | Isoproterenol | Increased expression | Brown adipocytes |

Table 4: Functional Outcomes

| Outcome | Agonist | Effect | Cell/Tissue Type / Subject | Reference |

| Lipolysis (Glycerol Release) | L-796568 (1000 mg) | Increased plasma glycerol concentrations | Overweight male volunteers | [1] |

| Energy Expenditure | L-796568 (1000 mg) | Increased | Overweight male volunteers | [1] |

| Triacylglycerol Concentrations | L-796568 | Decreased | Obese men |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of β3-AR agonists like L-796568 in adipocytes.

Adipocyte Culture and Differentiation

Objective: To obtain mature adipocytes for in vitro experiments.

Protocol:

-

Cell Source: Primary preadipocytes isolated from stromal vascular fraction (SVF) of adipose tissue (e.g., human subcutaneous or mouse epididymal white adipose tissue) or immortalized preadipocyte cell lines (e.g., 3T3-L1).

-

Plating: Plate preadipocytes in growth medium (e.g., DMEM with 10% FBS) and grow to confluence.

-

Differentiation Induction: Two days post-confluence, switch to differentiation medium. For 3T3-L1 cells, this typically contains DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maintenance: After 2-3 days, replace the induction medium with adipocyte maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin).

-

Maturation: Continue to culture for an additional 7-10 days, replacing the medium every 2-3 days, until mature adipocytes with large lipid droplets are formed.

Diagram of Adipocyte Differentiation Workflow

Caption: Workflow for in vitro adipocyte differentiation.

Western Blotting for Protein Phosphorylation

Objective: To quantify the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Treatment: Treat mature adipocytes with L-796568 at various concentrations and for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-HSL, phospho-ERK, phospho-p38) overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify band intensities using densitometry software and normalize to the total protein levels of the respective target protein.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA levels of target genes.

Protocol:

-

Cell Treatment: Treat mature adipocytes with L-796568.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., UCP1, PGC-1α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Lipolysis Assay (Glycerol Release)

Objective: To measure the rate of lipolysis.

Protocol:

-

Cell Treatment: Treat mature adipocytes with L-796568 in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing fatty acid-free BSA.

-

Sample Collection: Collect aliquots of the incubation medium at different time points.

-

Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Calculate the rate of glycerol release and normalize to the total protein or DNA content of the cells.

Conclusion

L-796568 exerts its effects on adipocytes primarily through the activation of the β3-adrenergic receptor, which triggers a complex network of downstream signaling pathways. The canonical PKA pathway is the principal driver of lipolysis through the phosphorylation of HSL and perilipin. Concurrently, the activation of MAPK pathways, including ERK1/2 and p38, contributes to the fine-tuning of lipolysis and is essential for the induction of thermogenic gene expression, most notably UCP1. While a complete quantitative dataset for L-796568's effects on all signaling intermediates is not yet available, the information gathered from studies on other potent β3-AR agonists provides a robust framework for understanding its mechanism of action. Further research employing quantitative proteomics and phosphoproteomics specifically with L-796568 will be invaluable for a more detailed elucidation of its signaling network and for advancing its potential as a therapeutic agent.

References

- 1. Gene expression profiling in human preadipocytes and adipocytes by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ERK1/2 Pathway Suppresses Adiponectin Secretion via Accelerating Protein Degradation by Ubiquitin-Proteasome System: Relevance to Obesity-related Adiponectin Decline - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of L-796568 on Brown Adipose Tissue Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-796568, a selective β3-adrenergic receptor agonist, has been investigated for its potential to combat obesity through the activation of brown adipose tissue (BAT) and the subsequent increase in energy expenditure. This technical guide provides a comprehensive overview of the effects of L-796568 on BAT activation, drawing from key clinical studies. It details the mechanism of action, summarizes quantitative outcomes from human trials, outlines experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While L-796568 has demonstrated acute thermogenic and lipolytic effects, its efficacy in producing sustained increases in energy expenditure and significant weight loss in chronic studies remains a subject of further investigation. This document serves as a resource for researchers and professionals in the field of metabolic disease and drug development, offering in-depth insights into the therapeutic potential and challenges associated with β3-adrenergic receptor agonists like L-796568.

Introduction: The Role of Brown Adipose Tissue in Energy Homeostasis

Brown adipose tissue (BAT) is a specialized thermogenic organ responsible for non-shivering thermogenesis, a process of heat production critical for maintaining body temperature.[1] Unlike white adipose tissue (WAT) which primarily stores energy as triglycerides, BAT is rich in mitochondria and uniquely expresses Uncoupling Protein 1 (UCP1).[1][2] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat.[2] The activation of BAT, therefore, represents a promising therapeutic strategy for increasing energy expenditure and combating obesity and related metabolic disorders.[1]

The sympathetic nervous system, through the release of norepinephrine and activation of β-adrenergic receptors on brown adipocytes, is the primary physiological stimulus for BAT activation.[3] Among the β-adrenergic receptor subtypes, the β3-adrenergic receptor (β3-AR) is predominantly expressed in both brown and white adipose tissue, making it a key target for pharmacological intervention.[3][4] L-796568 is a potent and selective agonist for the human β3-adrenergic receptor, developed to stimulate BAT thermogenesis and increase energy expenditure.[5]

Mechanism of Action: L-796568 and β3-Adrenergic Signaling

L-796568 exerts its effects by binding to and activating β3-adrenergic receptors on the surface of adipocytes. This initiates a downstream signaling cascade that ultimately leads to increased thermogenesis and lipolysis.

Signaling Pathway of β3-Adrenergic Receptor Activation

The binding of L-796568 to the β3-AR triggers the following sequence of events:

-

G-Protein Activation: The activated β3-AR couples to a stimulatory G-protein (Gs), causing the dissociation of its α-subunit.

-

Adenylate Cyclase Activation: The Gsα subunit activates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several key downstream targets, including hormone-sensitive lipase (HSL) and transcription factors like cAMP response element-binding protein (CREB).

-

Lipolysis and UCP1 Upregulation: Phosphorylation of HSL stimulates the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[3] FFAs serve as both the fuel for thermogenesis and allosteric activators of UCP1. Concurrently, the activation of transcription factors like CREB leads to the increased expression of the UCP1 gene, resulting in higher levels of UCP1 protein in the mitochondria.[6]

Caption: Signaling pathway of L-796568 via the β3-adrenergic receptor.

Quantitative Data from Human Clinical Trials

Two key clinical trials have investigated the effects of L-796568 in overweight and obese men. An acute study by van Baak et al. (2002) examined the immediate effects of a single dose, while a chronic study by Larsen et al. (2002) assessed the impact of 28-day treatment.

Acute Effects of a Single Dose of L-796568

This study involved 12 healthy overweight to obese men in a randomized, placebo-controlled, crossover trial.[7]

| Parameter | Placebo (Mean ± SD) | L-796568 (250 mg) (Mean ± SD) | L-796568 (1000 mg) (Mean ± SD) | p-value (vs. Placebo) |

| Change in Energy Expenditure (%) | - | - | ~8% | < 0.05 |

| Plasma Free Fatty Acids (µmol/L) | Baseline: 420 ± 180Post-dose: 390 ± 170 | Baseline: 430 ± 190Post-dose: 560 ± 220 | Baseline: 410 ± 170Post-dose: 830 ± 310 | < 0.05 |

| Plasma Glycerol (µmol/L) | Baseline: 45 ± 15Post-dose: 43 ± 14 | Baseline: 46 ± 16Post-dose: 65 ± 21 | Baseline: 44 ± 15Post-dose: 105 ± 35 | < 0.05 |

Data extracted from van Baak et al., 2002.[7]

Chronic Effects of 28-Day Treatment with L-796568

This was a 2-center, double-blind, randomized, parallel-group study in 20 obese men.[1][8]

| Parameter | Placebo (n=10) (Mean ± SD) | L-796568 (375 mg/day) (n=10) (Mean ± SD) | p-value |

| Change in 24-h Energy Expenditure (kJ/24h) | 86 ± 512 | 92 ± 586 | NS |

| Change in 24-h Nonprotein Respiratory Quotient | 0.009 ± 0.029 | 0.009 ± 0.021 | NS |

| Change in Fat Mass (kg) | - | - | NS |

| Change in Triacylglycerol (mmol/L) | 0.42 ± 0.31 | -0.76 ± 0.76 | < 0.002 |

Data extracted from Larsen et al., 2002.[1][8] A significant inverse correlation was observed between higher plasma concentrations of L-796568 and a greater decrease in fat mass (r = -0.69, P < 0.03).[1][8]

Experimental Protocols

Acute Study: van Baak et al. (2002)

-

Study Design: A 2-center, 3-period, randomized, placebo-controlled, crossover trial.[7]

-

Participants: Twelve healthy, overweight to obese men.[7]

-

Intervention: Single oral doses of 250 mg L-796568, 1000 mg L-796568, or placebo.[7]

-

Energy Expenditure Measurement:

-

Method: Indirect calorimetry using a ventilated hood system.

-

Protocol: After an overnight fast, baseline energy expenditure was measured for 30 minutes. Following drug administration, measurements were taken for the last 20 minutes of each subsequent 30-minute interval for 4 hours.[1]

-

-

Blood Sampling and Analysis:

-

Protocol: Venous blood samples were drawn at baseline and at regular intervals post-dosing.

-

Analytes: Plasma glycerol and free fatty acids were measured. The specific assay kits used were not detailed in the publication, but standard enzymatic colorimetric assays are typically employed for these measurements.

-

Caption: Experimental workflow for the acute L-796568 study.

Chronic Study: Larsen et al. (2002)

-

Study Design: A 2-center, double-blind, randomized, parallel-group study.[1][8]

-

Intervention: 28 days of treatment with L-796568 (375 mg/day) or placebo.[1][8]

-

24-Hour Energy Expenditure Measurement:

-

Method: Indirect calorimetry in a respiratory chamber.

-

Protocol: Measurements were taken before and after the 28-day treatment period. Participants followed a standardized physical activity protocol within the chamber.

-

-

Body Composition:

-

Method: Not explicitly detailed in the abstract, but likely dual-energy X-ray absorptiometry (DXA) or a similar standard method.

-

-

Blood Sampling and Analysis:

-

Protocol: Fasting blood samples were taken before and after the treatment period.

-

Analytes: Plasma triacylglycerol concentrations were measured. The specific analytical method was not detailed, but enzymatic assays are standard.

-

Caption: Experimental workflow for the chronic L-796568 study.

Discussion and Future Directions

The available data indicate that L-796568 can acutely stimulate energy expenditure and lipolysis in obese individuals, consistent with its mechanism of action as a β3-adrenergic receptor agonist.[7] The approximate 8% increase in energy expenditure following a single high dose is a significant physiological effect.[7] However, the chronic study by Larsen et al. (2002) did not demonstrate a sustained increase in 24-hour energy expenditure or a significant reduction in fat mass over a 28-day period, although it did lead to a notable decrease in plasma triacylglycerol levels.[1][8]

The lack of a chronic thermogenic effect could be attributed to several factors, including receptor desensitization or downregulation with continuous agonist exposure.[8] It is also possible that the dose used in the chronic study was insufficient to elicit a sustained response. The finding that higher plasma concentrations of L-796568 correlated with greater fat loss suggests that individual pharmacokinetic differences may play a crucial role in the drug's efficacy.[1][8]

A significant gap in the current understanding of L-796568's effects is the lack of direct evidence for its impact on UCP1 expression in human brown or white adipose tissue. While the mechanism is inferred from its action as a β3-AR agonist, direct measurement of UCP1 mRNA and protein levels in adipose tissue biopsies from individuals treated with L-796568 would provide definitive evidence of its target engagement and downstream effects on the primary thermogenic protein.

Future research in this area should focus on:

-

Dose-ranging studies: To determine the optimal chronic dose of L-796568 for sustained BAT activation.

-

Direct measurement of BAT activity: Utilizing techniques such as 18F-FDG PET/CT scans to directly visualize and quantify BAT activation in response to L-796568.

-

Adipose tissue biopsies: To analyze changes in UCP1 expression and other markers of BAT activation at the molecular level.

-

Combination therapies: Investigating the potential synergistic effects of L-796568 with other anti-obesity agents.

Conclusion

L-796568 represents a valuable pharmacological tool for probing the role of the β3-adrenergic receptor in human energy metabolism. While acute administration demonstrates a clear thermogenic and lipolytic response, the translation of these effects into sustained weight loss in a chronic setting remains a challenge. The insights gained from studies on L-796568 and other β3-AR agonists continue to inform the development of novel therapeutic strategies for obesity and metabolic diseases, emphasizing the importance of understanding the nuances of receptor signaling, dosage, and individual patient responses. Further research, particularly focusing on the direct effects on UCP1 expression and BAT activity, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indirect Calorimetry: History, Technology, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma lipid profiling in a large population-based cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2 induces Ucp1 expression in adipocytes in response to β3-AR stimulation and enhances oxygen consumption in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermogenic Activity of UCP1 in Human White Fat-Derived Beige Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

L-796568 and its Role in Thermogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-796568 is a potent and selective β3-adrenergic receptor agonist that has been investigated for its potential role in stimulating thermogenesis and increasing energy expenditure. This document provides a comprehensive technical overview of L-796568, detailing its mechanism of action, summarizing key quantitative data from clinical studies, and outlining the experimental protocols employed in its evaluation. The information presented is intended to serve as a resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction to L-796568

L-796568 is a chemical compound identified as a selective agonist for the human β3-adrenergic receptor.[1] The β3-adrenergic receptor is predominantly expressed in adipose tissue, particularly in brown adipose tissue (BAT), where its activation plays a crucial role in the regulation of lipolysis and thermogenesis. The selective nature of L-796568 for the β3-receptor subtype minimizes the potential for off-target effects associated with β1 and β2-adrenergic receptor activation, such as increased heart rate and muscle tremors, making it an attractive candidate for therapeutic intervention in obesity and other metabolic disorders.

Mechanism of Action in Thermogenesis

The primary mechanism by which L-796568 induces thermogenesis is through the activation of the β3-adrenergic signaling pathway in adipocytes. This cascade of events ultimately leads to an increase in cellular respiration and the dissipation of energy as heat, a process largely mediated by Uncoupling Protein 1 (UCP1).

β3-Adrenergic Signaling Pathway

Upon binding to the β3-adrenergic receptor on the surface of an adipocyte, L-796568 initiates a downstream signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including hormone-sensitive lipase (HSL) and transcription factors such as cAMP response element-binding protein (CREB).

Role of Uncoupling Protein 1 (UCP1)

A key downstream effect of β3-adrenergic receptor activation is the increased transcription and synthesis of Uncoupling Protein 1 (UCP1). UCP1 is a mitochondrial inner membrane protein that is highly expressed in brown adipocytes. Its primary function is to uncouple oxidative phosphorylation from ATP synthesis. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, UCP1 dissipates the proton motive force that is normally used to generate ATP, releasing the energy as heat. This process is the hallmark of non-shivering thermogenesis.

Quantitative Data

The following tables summarize the key quantitative data for L-796568 from preclinical and clinical studies.

Table 1: In Vitro Receptor Selectivity and Potency of L-796568

| Receptor Subtype | Parameter | Value | Reference |

| Human β3-Adrenergic Receptor | EC50 | 3.6 ± 2.2 nmol/L | [1] |

| Human β1-Adrenergic Receptor | EC50 | 4.8 µmol/L | [1] |

| Human β2-Adrenergic Receptor | EC50 | 2.4 µmol/L | [1] |

| Human β3-Adrenergic Receptor | Efficacy (% of Isoproterenol) | 94% ± 10% | [1] |

| Human β1-Adrenergic Receptor | Efficacy (% of Isoproterenol) | 25% | [1] |

| Human β2-Adrenergic Receptor | Efficacy (% of Isoproterenol) | 25% | [1] |

EC50: Half-maximal effective concentration.

Table 2: Effects of L-796568 on Energy Expenditure and Metabolism in Obese Men

| Study Type | Dosage | Duration | Key Findings | Reference |

| Acute | 250 mg (single dose) | 4 hours | No significant effect on energy expenditure. | [2] |

| Acute | 1000 mg (single dose) | 4 hours | ~8% increase in energy expenditure. Increased plasma glycerol and free fatty acids. | [2] |

| Chronic | 375 mg/day | 28 days | No significant change in 24-hour energy expenditure. Significant decrease in triacylglycerol concentrations. | [3][4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of L-796568.

Acute Thermogenic Efficacy Study in Obese Men

-

Study Design: A 2-center, 3-period, randomized, placebo-controlled, crossover trial.[2]

-

Participants: Twelve healthy overweight to obese men.[2]

-

Intervention: In each of the three periods, subjects received a single oral dose of 250 mg L-796568, 1000 mg L-796568, or a placebo.[2]

-

Key Measurements:

-

Energy Expenditure and Respiratory Quotient: Determined by indirect calorimetry.

-

Blood Samples: Collected to measure plasma glycerol, free fatty acids, catecholamines, potassium, and leptin.

-

Vital Signs: Ear temperature, heart rate, and blood pressure were measured at baseline and over a 4-hour period post-administration.[2]

-

Chronic Energy Expenditure and Body Composition Study in Obese Men

-

Study Design: A 2-center, double-blind, randomized, parallel-group study.[3][4]

-

Participants: Nondiabetic, nonsmoking men aged 25-49 years with a BMI of 28-35 kg/m ².[3][4]

-

Intervention: Subjects received either 375 mg/day of L-796568 or a placebo for 28 days.[3][4]

-

Key Measurements:

-

24-Hour Energy Expenditure (EE): Measured before and after the 28-day treatment period.

-

Substrate Oxidation: Assessed to determine the fuel sources being utilized.

-

Body Composition: Evaluated to assess changes in fat mass and lean mass.

-

Metabolic Parameters: Glucose tolerance and plasma triacylglycerol concentrations were measured.[3][4]

-

Visualizations

Experimental Workflow for Screening Thermogenic Compounds

The following diagram illustrates a typical experimental workflow for the in vitro screening of compounds with potential thermogenic activity.

Conclusion